molecular formula C10H14N2O3S B249639 Ethyl 2-[(aminocarbonyl)amino]-5-ethyl-3-thiophenecarboxylate

Ethyl 2-[(aminocarbonyl)amino]-5-ethyl-3-thiophenecarboxylate

Cat. No. B249639
M. Wt: 242.3 g/mol
InChI Key: USRGIKSDNHTREK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(aminocarbonyl)amino]-5-ethyl-3-thiophenecarboxylate, also known as ethyl N-(2-ethylthiophene-3-carbonyl)-L-aspartate (ETCA), is a chemical compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

ETCA has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. ETCA has also been studied for its potential anticancer properties, as it can inhibit the growth of cancer cells in vitro.

Mechanism of Action

The mechanism of action of ETCA is not fully understood, but it is believed to act through multiple pathways. It can modulate glutamate signaling, which is involved in neuronal excitotoxicity and neurodegeneration. ETCA can also inhibit the activity of enzymes involved in the biosynthesis of polyamines, which play a role in cell proliferation and cancer growth.
Biochemical and Physiological Effects:
ETCA has been shown to have antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation-induced damage. It can also regulate the levels of neurotransmitters and modulate the activity of ion channels, which are involved in neuronal signaling and synaptic plasticity.

Advantages and Limitations for Lab Experiments

ETCA has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate the blood-brain barrier. However, its low solubility in aqueous solutions can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on ETCA. One area of interest is the development of ETCA derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the potential role of ETCA in other diseases, such as stroke and traumatic brain injury. Additionally, the mechanism of action of ETCA needs to be further elucidated to fully understand its therapeutic potential.

Synthesis Methods

ETCA can be synthesized through a multistep process involving the reaction of Ethyl 2-[(aminocarbonyl)amino]-5-ethyl-3-thiophenecarboxylate 2-bromo-5-Ethyl 2-[(aminocarbonyl)amino]-5-ethyl-3-thiophenecarboxylate-3-thiophenecarboxylate with L-aspartic acid and subsequent treatment with thionyl chloride and Ethyl 2-[(aminocarbonyl)amino]-5-ethyl-3-thiophenecarboxylateamine. This method has been optimized to yield high purity and yield of ETCA.

properties

Product Name

Ethyl 2-[(aminocarbonyl)amino]-5-ethyl-3-thiophenecarboxylate

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C10H14N2O3S/c1-3-6-5-7(9(13)15-4-2)8(16-6)12-10(11)14/h5H,3-4H2,1-2H3,(H3,11,12,14)

InChI Key

USRGIKSDNHTREK-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)NC(=O)N)C(=O)OCC

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)N)C(=O)OCC

Origin of Product

United States

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